![molecular formula C12H15N3 B2630663 1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile CAS No. 2097873-45-3](/img/structure/B2630663.png)
1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile
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Overview
Description
“1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile” is a chemical compound that is used in scientific research . Its unique properties make it a valuable tool in developing new drugs and understanding biological processes.
Synthesis Analysis
The synthesis of piperidine derivatives, which include “1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile”, has been a significant area of research. The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . An efficient route for the synthesis of similar compounds involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group .Molecular Structure Analysis
The molecular formula of “1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile” is C12H15N3 . It belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring .Chemical Reactions Analysis
Piperidine derivatives, including “1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile”, are involved in a variety of chemical reactions. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Drug Design and Synthesis
Piperidine derivatives, such as “1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The piperidine moiety is a common structure in many drugs, making this compound potentially useful in the design and synthesis of new pharmaceuticals .
Biological and Pharmacological Activity
Piperidine derivatives have been studied for their biological and pharmacological activity . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as a clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
Organic Chemistry Research
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile”, is an important task of modern organic chemistry . This compound could be used in research to develop new methods of synthesis .
Nitric Oxide Synthase Inhibition
This compound has potential interactions with nitric oxide synthase, both inducible and endothelial . This suggests potential applications in research related to these enzymes and the physiological processes they are involved in .
Material Science
Given the structural complexity and unique properties of piperidine derivatives, “1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile” could be used in material science research . It could be used in the development of new materials with desired properties .
Chemical Synthesis
“1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile” could be used in chemical synthesis as a building block. Its unique structure could be leveraged to synthesize other complex molecules.
Safety and Hazards
Future Directions
Piperidine derivatives, including “1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile”, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-(4-methylpyridin-2-yl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10-2-5-14-12(8-10)15-6-3-11(9-13)4-7-15/h2,5,8,11H,3-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORBWVLRQOSGRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCC(CC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile |
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